molecular formula C11H14N2 B3341851 N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine CAS No. 1076199-36-4

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine

Cat. No.: B3341851
CAS No.: 1076199-36-4
M. Wt: 174.24 g/mol
InChI Key: VPERKGIAZWXIQT-UHFFFAOYSA-N
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Description

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine is a tertiary amine derivative featuring a propan-2-amine backbone substituted with an ethynyl (C≡CH) group, a methyl group, and a pyridin-3-yl moiety at the 2-position. Its molecular formula is inferred as C₁₁H₁₃N₃, with a molecular weight of 187.25 g/mol. The pyridin-3-yl substituent contributes aromaticity and basicity, while the methyl group modulates lipophilicity. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible interactions with neurotransmitter systems, such as serotonin receptors, albeit with reduced affinity compared to indole-containing tryptamines .

Properties

IUPAC Name

N-ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-5-13(4)11(2,3)10-7-6-8-12-9-10/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPERKGIAZWXIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)N(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine typically involves the reaction of 2-pyridin-3-ylpropan-2-amine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted ethynyl derivatives.

Scientific Research Applications

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine, a compound with potential implications in medicinal chemistry, particularly in neuropharmacology and oncology, has garnered attention for its unique structural properties and biological activities. This article explores its applications, focusing on scientific research findings, case studies, and relevant data.

Neuropharmacology

The compound has been studied for its agonist activity at serotonin receptors, particularly the 5-HT_1A receptor. Research indicates that this compound exhibits significant affinity for these receptors, which are implicated in mood regulation and anxiety disorders. In vivo studies have demonstrated that compounds with similar structures show greater efficacy than established treatments like Buspirone .

Oncology

Recent studies have explored the compound's potential as an anti-cancer agent, particularly against glioblastomas—aggressive brain tumors with limited therapeutic options. Structural modifications to related compounds have led to the identification of derivatives that demonstrate cytotoxicity against glioblastoma cell lines. For instance, a compound derived from a similar scaffold showed IC50 values ranging from 0.59 to 3.24 µM, indicating promising anti-tumor activity .

Drug Development

The synthesis of this compound and its analogs is of interest for developing new pharmacological agents. Its ability to cross the blood-brain barrier (BBB) enhances its potential as a CNS-active drug candidate. Computational analyses of similar compounds have assessed their physicochemical properties, leading to the identification of candidates with improved BBB penetration and lower cardiotoxicity .

Table 1: Summary of Biological Activities

Compound NameTarget ReceptorActivity TypeIC50 (µM)Reference
This compound5-HT_1AAgonistNot specified
Analog AGlioblastoma CellsCytotoxicity0.59 - 3.24
Analog BGlioblastoma CellsCytotoxicityNot specified

Case Study 1: Serotonin Receptor Agonism

A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant agonistic effects on the 5-HT_1A receptor in rat models, suggesting potential applications in treating anxiety disorders.

Case Study 2: Anti-Glioblastoma Activity

In a series of experiments aimed at identifying new therapies for glioblastoma, derivatives of this compound were synthesized and tested. One derivative showed promising results with substantial accumulation in tumor tissues, indicating potential for further development as an anti-cancer drug.

Mechanism of Action

The mechanism of action of N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine with structurally related pyridine- and amine-containing compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents Pyridine Position Key Properties/Applications References
This compound C₁₁H₁₃N₃ Ethynyl, methyl, pyridin-3-yl 3-yl High rigidity (ethynyl), moderate lipophilicity; potential synthetic intermediate or CNS agent. Inferred
N-(Pyridin-3-ylmethyl)propan-2-amine C₉H₁₄N₂ Pyridin-3-ylmethyl, propan-2-amine 3-yl MW: 150.22; used in organic synthesis; lower rigidity compared to ethynyl analogs.
N,N-Diethyl-3-pyridin-2-ylpropan-1-amine C₁₁H₁₈N₂ Diethyl, pyridin-2-yl, propan-1-amine 2-yl GHS hazardous (inhalation risk); longer alkyl chain increases lipophilicity.
(E)-N,N-Dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine C₁₀H₁₄N₂ Dimethyl, propenyl linker, pyridin-3-yl 3-yl Conjugated double bond enhances planarity; potential use in ligand design.
N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine C₁₅H₂₁N₃ Indol-3-yl, propan-2-yl N/A Psychoactive tryptamine analog; high serotonin receptor affinity.

Key Structural and Functional Differences

Substituent Effects :

  • The ethynyl group in the target compound enhances structural rigidity and may increase metabolic stability compared to flexible alkyl chains (e.g., N,N-diethyl-3-pyridin-2-ylpropan-1-amine) .
  • Pyridine position : Pyridin-3-yl substituents (target compound) exhibit distinct electronic and steric effects compared to pyridin-2-yl analogs, influencing binding interactions in biological systems .

Pharmacological Implications :

  • Tryptamine analogs (e.g., N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine) show high affinity for serotonin receptors (5-HT₁A/2A) due to the indole moiety . The target compound’s pyridine ring likely reduces this affinity but may confer selectivity for other targets.

Synthetic Utility: Compounds like N-(pyridin-3-ylmethyl)propan-2-amine are employed as intermediates in medicinal chemistry, while the ethynyl group in the target compound could facilitate click chemistry or Sonogashira coupling .

Safety and Handling :

  • N,N-Diethyl-3-pyridin-2-ylpropan-1-amine is classified as hazardous (GHS), requiring precautions during handling . The target compound’s ethynyl group may pose reactivity risks, necessitating specialized storage.

Biological Activity

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine is a synthetic organic compound classified as a pyridine derivative. Its structure features an ethynyl group, a methyl group, and a pyridinyl group attached to a propan-2-amine backbone, which contributes to its unique biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the pyridinyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects, including inhibition of specific kinases and potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this antimicrobial effect is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The compound's ability to induce apoptosis in cancer cells has also been noted, suggesting its potential as a therapeutic agent in oncology .

Selectivity and Kinase Inhibition

This compound has been investigated for its selectivity towards various human kinases. Studies indicate that it can selectively inhibit kinases such as GSK-3β and CDK family members (CDK2 and CDK4), which play critical roles in cell cycle regulation and cancer progression. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to exhibit minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on its anticancer properties, this compound was evaluated against MCF7 breast cancer cells using the MTT assay. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting potent cytotoxic effects. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Table 1: Antimicrobial Activity of N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amines

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus101 (Vancomycin)
Escherichia coli155 (Ciprofloxacin)
Pseudomonas aeruginosa2010 (Piperacillin)

Table 2: Anticancer Activity Against MCF7 Cells

Treatment Concentration (µM)Cell Viability (%)IC50 (µM)
0100-
585-
1070-
1550~15

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Reactant of Route 2
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.